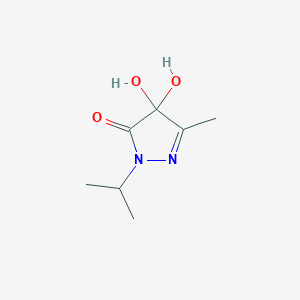
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions can yield a variety of functionalized pyrazolones.
Scientific Research Applications
Chemistry
In chemistry, 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones are explored for their potential in treating various conditions, including pain, inflammation, and fever. Research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Industry
Industrially, pyrazolones are used in the production of dyes, pigments, and agrochemicals. Their ability to form stable complexes with metals makes them useful in various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its analgesic and antipyretic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
1,2-Dihydro-3H-pyrazol-3-one: Investigated for its biological activities.
Uniqueness
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrazolones. Its specific functional groups can influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4,4-dihydroxy-5-methyl-2-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)9-6(10)7(11,12)5(3)8-9/h4,11-12H,1-3H3 |
InChI Key |
CPCWAGALLHBDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















